molecular formula C7H6N2O3 B3224788 1-(6-Nitropyridin-3-yl)ethanone CAS No. 1239719-61-9

1-(6-Nitropyridin-3-yl)ethanone

Cat. No. B3224788
CAS RN: 1239719-61-9
M. Wt: 166.13 g/mol
InChI Key: UFSGUPPTXHCPER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6-Nitropyridin-3-yl)ethanone, also known as NPE, is a chemical compound that has gained significant attention in scientific research due to its unique properties. NPE is a yellow crystalline solid that is soluble in organic solvents and has a molecular weight of 182.15 g/mol. This compound has been synthesized using various methods and has shown promising results in a range of scientific applications.

Mechanism of Action

The mechanism of action of 1-(6-Nitropyridin-3-yl)ethanone involves the reaction of the nitro group with NO to form a fluorescent product. The reaction is highly specific and does not interfere with other reactive oxygen species, making this compound an ideal probe for studying NO signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to its use as a fluorescent probe for NO, this compound has been shown to exhibit antioxidant properties and has been used to study the effects of reactive oxygen species on cellular signaling pathways.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 1-(6-Nitropyridin-3-yl)ethanone in lab experiments is its specificity for NO detection. This makes it a valuable tool for studying NO-mediated signaling pathways in biological systems. However, this compound has some limitations, such as its sensitivity to light and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research involving 1-(6-Nitropyridin-3-yl)ethanone. One potential area of study is the use of this compound in the development of new diagnostic tools for diseases that involve NO-mediated signaling pathways. Additionally, researchers may explore the use of this compound in the development of new therapies for conditions such as cancer and cardiovascular disease.
In conclusion, this compound is a valuable tool for scientific research due to its unique properties and potential applications. Its specificity for NO detection makes it a valuable tool for studying NO-mediated signaling pathways in biological systems. While there are some limitations to its use, this compound has shown promising results in a range of scientific applications and is an area of active research for future developments.

Scientific Research Applications

1-(6-Nitropyridin-3-yl)ethanone has been extensively studied for its potential applications in scientific research. One of the primary uses of this compound is as a fluorescent probe for the detection of nitric oxide (NO) in biological systems. This compound has been shown to selectively detect NO in the presence of other reactive oxygen species, making it a valuable tool for studying NO-mediated signaling pathways.

properties

IUPAC Name

1-(6-nitropyridin-3-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O3/c1-5(10)6-2-3-7(8-4-6)9(11)12/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFSGUPPTXHCPER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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